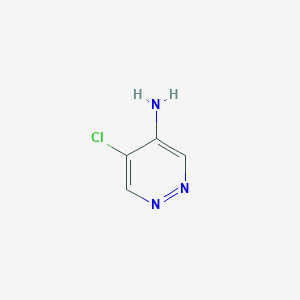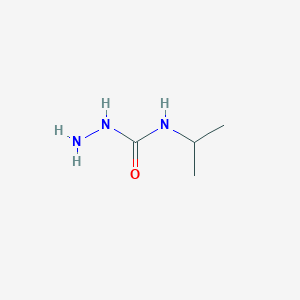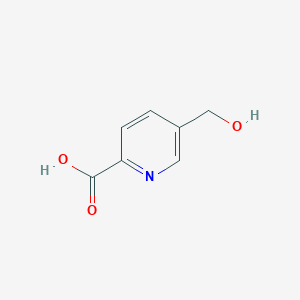
1,5-萘啶-4,8-二醇
描述
1,5-Naphthyridine-4,8-diol is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of naphthyridine, a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Synthesis Analysis
The synthesis of 1,5-Naphthyridine-4,8-diol and its derivatives has been achieved through various methods. One of the major procedures used in the synthesis of biologically active fused 1,5-naphthyridines is based on the replacement (S N Ar) of the halogen atom at position 4 of the benzo [ b ] [1,5]naphthyridine ring . Another method involves a Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids in the presence of catalytic palladium acetate .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine-4,8-diol consists of a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains two hydroxyl groups attached to the 4th and 8th carbon atoms of the naphthyridine core .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 1,5-Naphthyridine-4,8-diol, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridine-4,8-diol has a molecular weight of 162.15 . The predicted boiling point is 422.3±40.0 °C, and the predicted density is 1.517±0.06 g/cm3 . The compound is recommended to be stored in a sealed, dry environment at room temperature .科学研究应用
药物化学
1,5-萘啶类化合物,包括1,5-萘啶-4,8-二醇,在药物化学领域具有重要意义,因为它们中的许多都表现出多种生物活性 . 它们以其抗增殖、抗菌、抗寄生虫、抗病毒和抗炎活性而闻名 .
N-烷基取代的1,5-萘啶的合成
烷基卤化物与1,5-萘啶容易反应生成相应的N-烷基取代的1,5-萘啶 . 此反应可用于合成多种有机化合物。
金属配合物的形成
1,5-萘啶可以形成金属配合物 . 这些配合物在催化、材料科学和药物化学中有着广泛的应用。
降压和抗心律失常的应用
结构类似于1,5-萘啶-4,8-二醇的取代的1,8-萘啶化合物被用作降压药和抗心律失常药 . 1,5-萘啶-4,8-二醇可能具有类似的应用。
除草剂安全剂
1,8-萘啶化合物也用作除草剂安全剂 . 这些化合物保护农作物免受除草剂的损害,而不会降低除草剂对杂草的有效性。
免疫刺激剂
1,8-萘啶化合物也可以作为免疫刺激剂 . 它们可以增强免疫反应,这可能对治疗多种疾病有益。
安全和危害
未来方向
While specific future directions for 1,5-Naphthyridine-4,8-diol were not found in the retrieved sources, naphthyridine derivatives, in general, have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring new synthetic strategies, studying their reactivity, and investigating their potential applications in various fields.
作用机制
Target of Action
Naphthyridines, a class of compounds to which 1,5-naphthyridine-4,8-diol belongs, have been found to exhibit a wide variety of biological activities . They have been associated with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Naphthyridines have been associated with a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
1,5-Naphthyridine-4,8-diol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s ability to interact with nucleophilic and electrophilic reagents further underscores its versatility in biochemical processes . Additionally, 1,5-Naphthyridine-4,8-diol has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions .
Cellular Effects
The effects of 1,5-Naphthyridine-4,8-diol on cellular processes are profound. It has been reported to exhibit cytotoxic activity against various tumor cell lines, including murine colon carcinoma and murine mammary carcinoma . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and gene expression. Furthermore, 1,5-Naphthyridine-4,8-diol can influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1,5-Naphthyridine-4,8-diol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can inhibit or activate enzymes involved in critical biochemical pathways . Additionally, 1,5-Naphthyridine-4,8-diol has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Naphthyridine-4,8-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,5-Naphthyridine-4,8-diol is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1,5-Naphthyridine-4,8-diol vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-tumor activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
1,5-Naphthyridine-4,8-diol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1,5-Naphthyridine-4,8-diol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can influence its bioavailability and efficacy in various biological contexts .
Subcellular Localization
1,5-Naphthyridine-4,8-diol exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGQHDKDFDJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492599 | |
| Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28312-61-0 | |
| Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)









